Fura-4F, Pentapotassium salt
Description
The Pivotal Role of Intracellular Calcium in Biological Processes
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological and pathological processes. From the regulation of gene expression and cell proliferation to more specialized functions like muscle contraction, neurotransmitter release, and apoptosis, the precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount. Cells maintain a steep concentration gradient, with cytosolic free Ca²⁺ levels typically in the nanomolar range at rest, while extracellular concentrations and levels within intracellular stores like the endoplasmic/sarcoplasmic reticulum and mitochondria are in the millimolar range. This gradient allows for rapid and localized Ca²⁺ signals in response to various stimuli, which are then interpreted by a host of Ca²⁺-binding proteins to elicit specific downstream effects.
Methodological Advancements in Fluorescent Calcium Indicator Technologies
The study of these intricate Ca²⁺ dynamics has been revolutionized by the development of fluorescent calcium indicators. nih.gov Early methodologies were often invasive and lacked the temporal and spatial resolution required to decipher complex signaling events. The advent of chemical dyes, pioneered by Roger Tsien and colleagues, marked a significant turning point in the field. nih.govnumberanalytics.com These indicators, which chelate Ca²⁺ and exhibit a corresponding change in their fluorescent properties, can be loaded into living cells, providing a real-time window into Ca²⁺ signaling. nih.gov
The first generation of widely used indicators, such as Quin-2, had limitations including lower brightness and a tendency to buffer intracellular Ca²⁺ due to the high concentrations required for detection. thermofisher.com Subsequent developments led to brighter and more sensitive dyes like Fura-2, which offered the significant advantage of being a ratiometric indicator. nih.gov Ratiometric dyes exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding, allowing for more quantitative and reliable measurements that are less susceptible to artifacts like uneven dye loading, photobleaching, and changes in cell thickness. thermofisher.comnih.gov Further innovations have produced a broad palette of indicators with varying affinities for Ca²⁺, spectral properties, and cellular localizations, catering to the diverse needs of modern biological research. thermofisher.com
Overview of Fura-4F, Pentapotassium Salt as a Research Tool
Among the arsenal (B13267) of available Ca²⁺ indicators, this compound, has emerged as a valuable tool for specific research applications. fishersci.no It is a derivative of the foundational Fura-2 indicator, but with a key structural modification: the addition of a fluorine atom. thermofisher.com This alteration results in a lower affinity for Ca²⁺ compared to its predecessor. thermofisher.com Fura-4F is a ratiometric, ultraviolet (UV)-excitable dye that, like Fura-2, shows a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. thermofisher.com
The pentapotassium salt form of Fura-4F is a cell-impermeant version of the dye, meaning it cannot passively cross the cell membrane. fishersci.no This characteristic makes it ideal for direct loading into cells through techniques such as microinjection or via a patch pipette, allowing for precise control over the intracellular concentration of the indicator. fishersci.nonih.gov Its lower Ca²⁺ affinity makes Fura-4F particularly well-suited for studying cellular environments where Ca²⁺ concentrations reach high micromolar levels, conditions under which high-affinity indicators like Fura-2 would become saturated and unable to report further increases. vulcanchem.combiomedres.us
Properties
CAS No. |
299172-08-0 |
|---|---|
Molecular Formula |
C28H19FK5N3O14 |
Molecular Weight |
835.96 |
Origin of Product |
United States |
Chemical and Physical Properties
Molecular Structure and Formula
The chemical structure of Fura-4F is characterized by the core BAPTA chelating moiety linked to a fluorescent reporter. The IUPAC name for the parent acid is 2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]oxazole-5-carboxylic acid. The pentapotassium salt form has the molecular formula C₂₈H₁₉FK₅N₃O₁₄. vulcanchem.com
Spectroscopic Properties
Fura-4F is a ratiometric indicator, meaning its spectral properties change upon binding with Ca²⁺. thermofisher.com This allows for the determination of Ca²⁺ concentration by measuring the ratio of fluorescence intensities at two different excitation wavelengths. thermofisher.com
Excitation and Emission Spectra: In its Ca²⁺-free state, Fura-4F has a fluorescence excitation maximum around 380 nm. vulcanchem.com Upon binding Ca²⁺, the excitation maximum shifts to approximately 340 nm. vulcanchem.com The fluorescence emission maximum for both the bound and free forms is around 510 nm. thermofisher.comvulcanchem.com This significant shift in the excitation spectrum is the basis for ratiometric imaging with Fura-4F.
Quantum Yield and Molar Extinction Coefficient: The fluorescence quantum yield, a measure of the efficiency of fluorescence, is a key parameter for any fluorescent probe. For Fura-4F, the quantum yield is approximately 0.49. vulcanchem.com The molar extinction coefficient, which is a measure of how strongly a substance absorbs light at a given wavelength, is also an important characteristic, though specific values can vary based on measurement conditions.
Calcium Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the affinity of an indicator for its target ion. A lower Kd indicates higher affinity. Fura-4F is classified as a low-affinity or intermediate-affinity calcium indicator. vulcanchem.comnih.gov
Dissociation Constant (Kd): The Kd of Fura-4F for Ca²⁺ is approximately 770 nM under standard physiological conditions (22°C, 100 mM KCl, 10 mM MOPS, pH 7.2). thermofisher.comvulcanchem.comthermofisher.com This is significantly higher than that of Fura-2, which has a Kd in the range of 135–224 nM. vulcanchem.com This lower affinity is advantageous for measuring high calcium concentrations, as the indicator is less likely to become saturated. vulcanchem.combiomedres.us
Selectivity: An important feature of a calcium indicator is its selectivity for Ca²⁺ over other biologically relevant cations, such as magnesium (Mg²⁺), which is present in much higher concentrations in the cytosol. The fluorine substitution in Fura-4F enhances its specificity for Ca²⁺ and reduces interference from Mg²⁺ compared to some other low-affinity indicators. vulcanchem.com
| Property | Value |
| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ vulcanchem.com |
| Molecular Weight | ~836.0 g/mol vulcanchem.com |
| Excitation Maxima | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free) vulcanchem.com |
| Emission Maximum | ~510 nm vulcanchem.com |
| Calcium Dissociation Constant (Kd) | ~770 nM thermofisher.comvulcanchem.comthermofisher.com |
| Quantum Yield | ~0.49 vulcanchem.com |
Table 1: Key Chemical and Spectroscopic Properties of this compound.
Mechanism of Action As a Fluorescent Calcium Indicator
Ratiometric Measurement Principle
Ratiometric indicators like Fura-4F allow for more accurate quantification of ion concentrations compared to single-wavelength indicators. nih.gov This is because the ratio of fluorescence intensities at two different wavelengths is largely independent of factors such as indicator concentration, photobleaching, and path length (cell thickness). thermofisher.com For Fura-4F, the measurement involves exciting the dye alternately at approximately 340 nm (where the Ca²⁺-bound form maximally absorbs) and 380 nm (the peak for the Ca²⁺-free form) while monitoring the emission at a single wavelength, typically around 510 nm. thermofisher.comvulcanchem.com The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is then used to calculate the intracellular Ca²⁺ concentration.
Conformational Changes Upon Calcium Binding
The BAPTA chelating core of the Fura-4F molecule is responsible for binding Ca²⁺ ions. In the absence of Ca²⁺, the molecule has a particular conformation. When a Ca²⁺ ion binds to the chelator, it induces a conformational change in the molecule. This change in the three-dimensional structure alters the electronic environment of the attached fluorophore, leading to the observed shift in the fluorescence excitation spectrum. This phenomenon, known as photoinduced electron transfer (PeT), is modulated by the binding of Ca²⁺. In the Ca²⁺-free state, PeT from the chelator can quench the fluorescence of the reporter, whereas this quenching is inhibited upon Ca²⁺ binding, resulting in a change in fluorescence properties. nih.gov
Calibration and Calculation of Calcium Concentration
To translate the measured fluorescence ratio into an absolute Ca²⁺ concentration, a calibration procedure is necessary. This is typically done using the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
Kd is the dissociation constant of the indicator for Ca²⁺. thermofisher.combiomedres.us
R is the experimentally measured ratio of fluorescence intensities (F340/F380). biomedres.us
Rmin is the ratio in the complete absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA). vulcanchem.com
Rmax is the ratio at saturating Ca²⁺ concentrations. vulcanchem.com
Sf2/Sb2 is the ratio of the fluorescence intensity of the free indicator to the bound indicator at the second excitation wavelength (380 nm). vulcanchem.com
These calibration parameters (Rmin, Rmax, and Sf2/Sb2) are determined experimentally, often at the end of an experiment by sequentially treating the cells with an ionophore in Ca²⁺-free and then Ca²⁺-saturating solutions. biomedres.us It is important to note that the in situ Kd can be influenced by factors like temperature, pH, and viscosity, and may differ from the in vitro value. thermofisher.com
Applications in Cellular and Physiological Research
Neuroscience Research
In neuroscience, calcium signaling is fundamental to processes ranging from neurotransmitter release to synaptic plasticity. numberanalytics.com
Monitoring High-Frequency Neuronal Activity: During intense neuronal firing, intracellular calcium can reach levels that would saturate high-affinity indicators. Fura-4F, with its higher Kd, is better suited to accurately track these large calcium influxes, for example, those mediated by NMDA receptors during excitotoxic conditions. vulcanchem.com
Synaptic Plasticity Studies: The induction of long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory, is critically dependent on the amplitude and kinetics of postsynaptic calcium signals. Researchers have used Fura-4F to load into neurons via patch pipettes to study the relationship between calcium dynamics and synaptic strength changes, as its lower affinity and concentration can be controlled to minimize buffering of the calcium signals required for plasticity induction. nih.gov
Investigating Calcium in Cellular Compartments: Fura-4F has been employed to study calcium dynamics in specific neuronal compartments, such as dendrites and spines, where calcium buffering capacity may be relatively low. caymanchem.com It has also been used in conjunction with other ion indicators, like the zinc-sensitive probe FluoZin-3, for simultaneous imaging of multiple ions, helping to unravel the cross-talk between different signaling pathways in neurons. vulcanchem.com
Cardiology Research
In cardiac muscle cells (cardiomyocytes), the contraction-relaxation cycle is tightly controlled by large, rapid fluctuations in intracellular calcium. jst.go.jp
Measuring Cardiac Calcium Transients: The large and fast changes in calcium that occur during cardiac excitation-contraction coupling make low-affinity indicators like Fura-4F particularly suitable for these studies. nih.govahajournals.org High-affinity dyes can act as significant calcium buffers, artificially prolonging the calcium transient and altering the true physiological response. nih.gov Fura-4F provides a more accurate measurement of the amplitude and time course of these transients. ahajournals.org
Studying Calcium Handling in Disease Models: Fura-4F has been used to compare calcium handling in cardiomyocytes from different species and in models of heart disease. For instance, it was used to demonstrate that quail cardiomyocytes have a faster calcium removal capacity than rat cardiomyocytes, a finding that was less clear with the higher-affinity Fura-2. jst.go.jpresearchgate.net
Mitochondrial Calcium Dynamics: Fura-4F is valuable for investigating calcium uptake into mitochondria, an organelle where calcium concentrations can become very high, especially under pathological conditions like ischemia-reperfusion injury. vulcanchem.com Its lower affinity prevents saturation even at peak calcium loads, allowing for the quantification of matrix calcium levels during events like the opening of the mitochondrial permeability transition pore. vulcanchem.com
Comparative Analysis with Other Calcium Indicators
Fura-4F vs. Fura-2
The primary distinction between Fura-4F and its parent compound, Fura-2, lies in their calcium binding affinity.
Affinity and Dynamic Range: Fura-2 has a high affinity for Ca²⁺ (Kd ≈ 135–224 nM), making it ideal for measuring resting or near-resting cytosolic calcium levels. vulcanchem.com However, it can become saturated during large calcium transients, limiting its dynamic range for high calcium concentrations. nih.gov In contrast, Fura-4F's lower affinity (Kd ≈ 770 nM) gives it a dynamic range optimized for calcium concentrations in the 1–10 µM range, allowing for more accurate measurements of peak calcium levels in excitable cells like neurons and cardiomyocytes. vulcanchem.comnih.gov
Kinetics: Studies have shown that Fura-4F has a more rapid response to changes in Ca²⁺ concentration compared to Fura-2. jst.go.jpresearchgate.net This is because the lower affinity allows for faster dissociation of the ion from the chelator, enabling the indicator to better track rapid calcium fluctuations. biomedres.us
Fura-4F vs. Other Low-Affinity Fura Analogs (e.g., Fura-5F, Fura-6F, Fura-FF)
Fura-4F is part of a series of fluorinated Fura-2 derivatives, each with a different calcium affinity.
Fura-5F and Fura-6F: Fura-4F is considered an intermediate-affinity indicator. vulcanchem.com Fura-5F has a slightly higher affinity (Kd ≈ 400 nM), while Fura-6F and Fura-FF have much lower affinities (Kd ≈ 5.3-6.0 µM). vulcanchem.combiomedres.us This family of indicators provides researchers with a toolkit to select the optimal probe for the expected calcium concentration range of their experiment. thermofisher.comthermofisher.com
Magnesium Sensitivity: A key advantage of the fluorinated Fura derivatives, including Fura-4F, is their reduced sensitivity to magnesium ions compared to other low-affinity indicators like mag-fura-2. vulcanchem.com This enhances their specificity in the magnesium-rich environment of the cell cytosol. vulcanchem.com
| Indicator | Approximate Kd for Ca²⁺ | Key Characteristics |
| Fura-2 | ~140-224 nM vulcanchem.com | High affinity, ideal for resting [Ca²⁺], can saturate with large signals. nih.gov |
| Fura-4F | ~770 nM thermofisher.comvulcanchem.com | Intermediate affinity, good for large transients in neurons and cardiomyocytes, faster kinetics than Fura-2. nih.govjst.go.jp |
| Fura-5F | ~400 nM vulcanchem.com | Intermediate affinity, positioned between Fura-2 and Fura-4F. |
| Fura-6F | ~5.3 µM thermofisher.comvulcanchem.com | Low affinity, for very high [Ca²⁺] environments. |
| Fura-FF | ~5.5-6.0 µM biomedres.uscaymanchem.com | Low affinity, useful for studying intracellular stores like mitochondria. caymanchem.com |
| mag-fura-2 | ~50 µM | Very low affinity for Ca²⁺, but also sensitive to Mg²⁺. |
Table 2: Comparison of Fura Family Calcium Indicators.
Fura-4F vs. Single-Wavelength Indicators (e.g., Fluo-4)
While ratiometric dyes like Fura-4F offer quantitative advantages, single-wavelength indicators such as Fluo-4 are also widely used.
Ratiometric vs. Intensity-Based: Fura-4F's ratiometric nature allows for robust, quantitative measurements that correct for many experimental variables. thermofisher.com Single-wavelength indicators like Fluo-4 report calcium changes as a change in fluorescence intensity at a single wavelength. nih.gov While easier to implement, especially in confocal microscopy, these measurements are more prone to artifacts from dye loading, bleaching, and cell movement. nih.gov
Excitation Wavelength: Fura-4F requires UV excitation, which can be more phototoxic to cells than the visible light used to excite indicators like Fluo-4 (which is excited by blue light). nih.gov This can be a limiting factor in long-term imaging experiments. However, techniques like two-photon excitation microscopy can mitigate this issue, allowing for long-term imaging with Fura-4F with reduced photodamage. nih.gov
Conclusion
Fura-4F, Pentapotassium Salt, represents a significant refinement in the family of fluorescent calcium indicators. Its development addressed the need for a probe capable of accurately measuring the large and rapid calcium transients that are characteristic of many excitable cells and subcellular compartments. By virtue of its intermediate calcium affinity, ratiometric properties, and improved selectivity over other divalent cations, Fura-4F has provided researchers in fields like neuroscience and cardiology with a more precise tool to investigate the intricate role of calcium in complex physiological processes. The choice between Fura-4F and other indicators ultimately depends on the specific experimental requirements, but its unique combination of properties ensures its continued relevance as a key component of the calcium imaging toolkit.
Q & A
Q. What are the key physicochemical properties of Fura-4F, Pentapotassium salt that influence its application in calcium imaging studies?
this compound is a cell-impermeant fluorescent probe optimized for detecting intracellular calcium (Ca²⁺) levels. Its pentapotassium salt form enhances solubility in aqueous buffers, critical for in vitro applications. Spectral properties include dual excitation peaks (e.g., ~363 nm and ~335 nm) and emission at ~505 nm, enabling ratio metric measurements to minimize artifacts from probe concentration or photobleaching . The lower Ca²⁺ binding affinity (~145 nM) compared to Fluo-3/Fluo-4 makes it suitable for detecting higher Ca²⁺ concentrations (µM–mM range) without signal saturation .
Q. How should this compound be prepared and stored to maintain stability in experimental settings?
Reconstitute the lyophilized powder in high-purity water or buffer (pH 7.4) to avoid precipitation. Stock solutions should be aliquoted and stored at -20°C in the dark to prevent hydrolysis and photodegradation. Avoid freeze-thaw cycles, as repeated thawing can degrade the probe. Use analytical-grade salts (e.g., ACS/ISO-certified) for buffer preparation to minimize contaminants that may alter ionic strength or chelate Ca²⁺ .
Q. What are the recommended control experiments to validate the specificity of this compound for calcium ions in complex biological matrices?
- Perform calcium-free controls using chelators like EGTA or BAPTA to confirm signal suppression .
- Test for cross-reactivity with other divalent cations (e.g., Mg²⁺, Zn²⁺) by adding ion-specific inhibitors .
- Validate measurements against alternative probes (e.g., Fura-2 or Fluo-5N) to ensure consistency in dynamic Ca²⁺ ranges .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to quantify intracellular calcium fluctuations using this compound, particularly in high-calcium environments?
- Calibration: Use ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular Ca²⁺ levels, establishing a standard curve for ratio metric analysis .
- Interference Mitigation: Account for autofluorescence in biological samples by measuring background signals in unlabeled controls.
- Dynamic Range Optimization: Select Fura-4F for systems where Ca²⁺ spikes exceed 1 µM, as its lower affinity prevents signal saturation seen with high-affinity probes like Fluo-4 .
Q. How can researchers address discrepancies in calcium concentration measurements obtained using this compound across different cellular models?
- Batch Consistency: Request peptide/salt content analysis from suppliers to minimize variability in probe purity and solubility .
- Environmental Factors: Control temperature, pH, and ionic strength, which influence Ca²⁺-probe binding kinetics .
- Model-Specific Validation: Calibrate the probe in each cell type, as organelle composition or membrane potential may alter Ca²⁺ dynamics .
Q. What analytical strategies should be employed to deconvolute calcium signals from potential spectral overlaps in multiplexed fluorescence assays?
- Spectral Unmixing: Use linear combination algorithms to separate Fura-4F signals from overlapping fluorophores (e.g., GFP or Rhodamine) based on reference emission spectra .
- Temporal Resolution: Employ fast alternating excitation filters to capture rapid Ca²⁺ transients without cross-talk .
- Negative Controls: Include cells loaded with non-fluorescent Ca²⁺ competitors (e.g., BAPTA) to isolate background noise .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting calcium kinetics data when using this compound in neuronal versus epithelial cell lines?
- Source Identification: Check for differences in dye loading efficiency (e.g., esterase activity for AM esters) or endogenous Ca²⁺ buffering proteins .
- Quantitative Normalization: Normalize signals to baseline Ca²⁺ levels measured in quiescent cells.
- Mechanistic Testing: Apply pharmacological agents (e.g., thapsigargin to deplete ER Ca²⁺) to isolate compartment-specific contributions .
Q. What steps are essential to validate the accuracy of this compound in live-cell imaging under hypoxic conditions?
- Redox Controls: Monitor reactive oxygen species (ROS) using independent probes (e.g., H2DCFDA), as hypoxia alters cellular redox states, potentially affecting dye fluorescence .
- Calibration in Situ: Perform in-situ calibration with Ca²⁺ buffers (e.g., Ca²⁺-EGTA series) under experimental O₂ levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
